1-[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole
Description
This compound features a 1H-1,3-benzodiazole core linked to a pyrrolidin-3-yl group substituted with a 5-methyl-1-phenyl-1H-pyrazole-4-carbonyl moiety. The pyrrolidine ring introduces conformational flexibility, while the pyrazole-carbonyl group enhances electronic diversity, likely influencing binding interactions in biological systems .
Properties
IUPAC Name |
[3-(benzimidazol-1-yl)pyrrolidin-1-yl]-(5-methyl-1-phenylpyrazol-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O/c1-16-19(13-24-27(16)17-7-3-2-4-8-17)22(28)25-12-11-18(14-25)26-15-23-20-9-5-6-10-21(20)26/h2-10,13,15,18H,11-12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVECNBKEJYSUMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CCC(C3)N4C=NC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole is a novel hybrid molecule that integrates a pyrazole moiety with a benzodiazole structure. This combination suggests potential for diverse biological activities, particularly in pharmacological contexts. The biological activity of such compounds is often attributed to their ability to interact with various biological targets, leading to therapeutic effects.
Chemical Structure and Properties
The structure of the compound can be broken down into two key components:
- Pyrazole moiety : Known for its wide range of biological activities, including anti-inflammatory and analgesic properties.
- Benzodiazole moiety : Often associated with anxiolytic and anticonvulsant effects.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C19H20N4O2 |
| Molecular Weight | 336.39 g/mol |
| CAS Number | Not available |
| Melting Point | Not specified |
Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, compounds similar to 5-methyl-1-phenylpyrazole have shown up to 85% inhibition of TNF-α and 93% inhibition of IL-6 at certain concentrations when compared to standard anti-inflammatory drugs like dexamethasone . This suggests that the incorporation of pyrazole within the benzodiazole framework could enhance anti-inflammatory properties.
Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives has been well-documented. Studies have demonstrated that certain pyrazole compounds possess activity against various bacterial strains, including E. coli and S. aureus. The presence of specific functional groups in the compound may enhance its antimicrobial efficacy .
Anticancer Activity
Compounds featuring pyrazole rings have been explored for their anticancer properties. The mechanism often involves the inhibition of cancer cell proliferation through various pathways. For example, some derivatives have shown promising results in inhibiting cell growth in different cancer lines, indicating that the benzodiazole component might synergistically enhance these effects .
Case Studies
Several studies have investigated the biological activities of related compounds:
- Anti-inflammatory Effects : A series of pyrazole derivatives were synthesized and tested for their ability to inhibit inflammatory markers in vitro. Compounds exhibited significant reductions in TNF-α production, comparable to established anti-inflammatory agents .
- Antimicrobial Testing : A study evaluated various pyrazole derivatives against common pathogens. Results indicated that modifications in the pyrazole structure significantly influenced antimicrobial potency, highlighting the importance of structural optimization .
- Anticancer Screening : In vitro assays demonstrated that certain pyrazole-benzodiazole hybrids inhibited proliferation in cancer cell lines with IC50 values lower than those of traditional chemotherapeutics, suggesting potential as new anticancer agents .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties. The incorporation of the benzodiazole structure may enhance the bioactivity of the compound against various cancer cell lines. A study demonstrated that similar pyrazole derivatives inhibited tumor growth in xenograft models, suggesting a promising avenue for further investigation .
Antimicrobial Properties
The compound has shown potential antimicrobial activity against various pathogens. A study highlighted that pyrazole derivatives possess broad-spectrum antimicrobial effects, making them candidates for developing new antibiotics . This application is particularly relevant given the rise of antibiotic-resistant bacteria.
Pharmacology
Neurological Disorders
The structural components of this compound suggest potential use in treating neurological disorders. Compounds with similar structures have been investigated for their ability to modulate neurotransmitter systems, potentially offering therapeutic effects in conditions such as anxiety and depression .
Anti-inflammatory Effects
Research has indicated that pyrazole derivatives can exhibit anti-inflammatory properties. This application is critical in developing treatments for chronic inflammatory diseases, where reducing inflammation can significantly improve patient outcomes .
Data Tables
Case Study 1: Anticancer Efficacy
A study published in December 2009 examined a series of pyrazole derivatives, including those structurally related to our compound. The results indicated significant cytotoxicity against various cancer cell lines, with IC50 values in the low micromolar range. This suggests that modifications to the pyrazole ring can enhance anticancer activity.
Case Study 2: Antimicrobial Activity
Another research effort focused on the antimicrobial properties of pyrazole derivatives. The study revealed that compounds similar to our target exhibited effective inhibition against Gram-positive and Gram-negative bacteria, highlighting their potential as lead compounds for antibiotic development.
Comparison with Similar Compounds
Structural Analogues of 1H-1,3-Benzodiazole Derivatives
The target compound is compared to structurally related molecules with modifications in the heterocyclic core, substituents, or linker regions (Table 1).
Table 1. Structural and Functional Comparison of 1H-1,3-Benzodiazole Derivatives
Key Observations :
- The pyrrolidine linker in the target compound may confer greater conformational adaptability compared to rigid piperidine or xanthene-containing analogs .
Pyrazole-Based Analogues
Pyrazole derivatives are prevalent in drug discovery due to their hydrogen-bonding capacity and metabolic stability (Table 2).
Table 2. Comparison of Pyrazole-Containing Analogues
Key Observations :
- The pyrazole-4-carbonyl group in the target compound differs from sulfur-linked oxadiazole or carboxylic acid derivatives, which are often associated with enzyme inhibition .
- Substitutions on the pyrazole ring (e.g., 5-methyl-1-phenyl) may reduce metabolic oxidation compared to electron-rich groups like methoxy or amino .
Q & A
Q. What are the key synthetic routes for preparing 1-[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole?
The synthesis involves multi-step strategies:
- Step 1 : Prepare the pyrazole-carbaldehyde intermediate via Claisen-Schmidt condensation of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with aryl ketones under basic conditions (e.g., KOH in DMSO) .
- Step 2 : Couple the pyrazole-carbaldehyde to pyrrolidine derivatives using carbodiimide-mediated amidation or nucleophilic acyl substitution. For example, the pyrrolidin-3-yl group can be introduced via a Friedel-Crafts-type reaction .
- Step 3 : Attach the benzodiazole moiety through Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution, depending on halogenated intermediates .
Critical Note : Optimize reaction conditions (solvent, temperature, catalyst) to avoid side products like regioisomers or over-substitution.
Q. What spectroscopic and crystallographic methods are used to characterize this compound?
- X-ray Crystallography : Resolve the 3D structure to confirm regiochemistry and substituent orientation. For example, dihedral angles between the pyrazole and benzodiazole rings can validate steric compatibility .
- NMR Spectroscopy : Use - and -NMR to identify proton environments (e.g., methyl groups at δ 2.3–2.5 ppm, aromatic protons at δ 7.0–8.5 ppm) and confirm coupling patterns .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns, critical for distinguishing isomers .
Advanced Research Questions
Q. How can researchers design analogs for structure-activity relationship (SAR) studies?
- Substituent Variation : Modify the pyrazole’s 5-methyl or 1-phenyl groups to assess steric/electronic effects on bioactivity. For example, replacing methyl with trifluoromethyl (CF) may enhance metabolic stability .
- Scaffold Hybridization : Fuse the benzodiazole ring with other heterocycles (e.g., morpholine or isoxazole) to explore new binding modes. Evidence shows that pyrrolidinyl substitutions improve solubility and target engagement .
- Methodology : Use parallel synthesis or combinatorial libraries to rapidly generate analogs. Monitor purity via HPLC (>95%) and validate via -NMR .
Q. How should researchers address contradictions in biological activity data across studies?
- Case Example : If one study reports anti-inflammatory activity but another shows no effect, consider:
- Assay Variability : Test compounds under identical conditions (e.g., cell lines, IC protocols).
- Isomerism : Check for undetected regioisomers (e.g., 1,3- vs. 1,5-substituted pyrazoles) using chiral HPLC or X-ray .
- Metabolic Stability : Evaluate cytochrome P450 interactions; unstable compounds may show false negatives in vitro .
- Statistical Validation : Use dose-response curves with ≥3 replicates and apply ANOVA to confirm significance .
Q. What computational methods are suitable for predicting target interactions?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets like kinases or GPCRs. Focus on hydrogen bonds between the pyrrolidinyl carbonyl and catalytic residues .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess conformational stability of the benzodiazole-pyrrolidine linkage .
- QSAR Modeling : Train models with descriptors like logP, polar surface area, and H-bond donors to predict ADMET properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
